molecular formula C10H14N2OS B5876923 1-(4-Methoxybenzyl)-3-methylthiourea

1-(4-Methoxybenzyl)-3-methylthiourea

Numéro de catalogue: B5876923
Poids moléculaire: 210.30 g/mol
Clé InChI: MFIWYGIESBZLCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methoxybenzyl)-3-methylthiourea is a synthetic organic compound belonging to the 1-benzoyl-3-methylthiourea class. These compounds are of significant interest in medicinal chemistry and drug discovery due to their demonstrated biological activities. Researchers value this scaffold for its potential as a versatile building block in the development of novel therapeutic agents . The core thiourea structure, characterized by a sulfur atom in place of the oxygen found in urea, contributes to the molecule's ability to engage in hydrogen bonding and interact with biological targets . Scientific literature on closely related analogues, such as 1-(4-hexylbenzoyl)-3-methylthiourea, has shown potent cytotoxic activity against a range of human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), WiDr (colon cancer), and T47D (breast cancer) . The mechanism of action for this class of compounds is an active area of investigation. Some related thiourea derivatives have been identified as inhibitors of the NF-κB signaling pathway, a central mediator of inflammatory responses and cell survival . By potentially suppressing the translocation of the NF-κB dimer to the nucleus, these compounds can inhibit the production of key pro-inflammatory cytokines like IL-6 and TNFα, suggesting utility in research focused on chronic inflammatory and autoimmune diseases . The compound is provided strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Propriétés

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-11-10(14)12-7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIWYGIESBZLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-methylthiourea typically involves the reaction of 4-methoxybenzylamine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzylamine+Methyl isothiocyanate1-(4-Methoxybenzyl)-3-methylthiourea\text{4-Methoxybenzylamine} + \text{Methyl isothiocyanate} \rightarrow \text{1-(4-Methoxybenzyl)-3-methylthiourea} 4-Methoxybenzylamine+Methyl isothiocyanate→1-(4-Methoxybenzyl)-3-methylthiourea

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methoxybenzyl)-3-methylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxybenzyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxybenzyl)-3-methylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Electronic Modifications

Thiourea derivatives are tailored by modifying substituents on the nitrogen atoms, which significantly influence their electronic properties, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Substituent Effects
Compound Name Substituent R₁ Substituent R₂ Key Structural Features
1-(4-Methoxybenzyl)-3-methylthiourea 4-Methoxybenzyl (–CH₂–C₆H₄–OCH₃) Methyl (–CH₃) Electron-donating methoxy group enhances solubility; benzyl group may reduce NH acidity.
1-(4-Hexylbenzoyl)-3-methylthiourea 4-Hexylbenzoyl (–CO–C₆H₄–C₆H₁₃) Methyl (–CH₃) Long alkyl chain increases lipophilicity, improving membrane permeability .
1-(4-Fluorobenzoyl)-3-methylthiourea 4-Fluorobenzoyl (–CO–C₆H₄–F) Methyl (–CH₃) Electron-withdrawing fluorine enhances NH acidity, promoting hydrogen bonding .
1-(4-Decylbenzoyl)-3-methylthiourea 4-Decylbenzoyl (–CO–C₆H₄–C₁₀H₂₁) Methyl (–CH₃) Hydrophobic decyl chain stabilizes interactions in lipid-rich environments .
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) 2,4-Dichlorobenzoyl (–CO–C₆H₃Cl₂) Methyl (–CH₃) Chlorine substituents facilitate metal chelation, forming stable iron complexes .
Hydrogen Bonding and Crystal Packing
  • Thioureas with electron-withdrawing groups (e.g., –F, –Cl) exhibit stronger NH acidity, enhancing hydrogen-bonding networks critical for crystal packing .
  • The methoxy group in 1-(4-Methoxybenzyl)-3-methylthiourea may form weaker hydrogen bonds compared to fluorinated analogs but could engage in π-π stacking via the aromatic ring .
Anticancer Activity
  • 1-(4-Fluorobenzoyl)-3-methylthiourea: Exhibits an IC₅₀ of 251 µg/mL against breast cancer cells.
  • 1-(4-Hexylbenzoyl)-3-methylthiourea : Tested on four cancer cell lines, though specific IC₅₀ values are unreported .
  • Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) : Demonstrated a binding affinity of -7.76 kcal/mol to ribonucleotide reductase, a target in anticancer therapy .
Radiopharmaceutical Potential
  • The fluorinated analog’s radiolabeling with ¹³¹I highlights the role of electron-withdrawing groups in stabilizing radiopharmaceutical candidates .
Molecular Docking and Dynamics
  • 1-(4-Decylbenzoyl)-3-methylthiourea : Shows stable RMSD (~2–4 Å) in simulations, indicating robust binding to target proteins .
  • Methoxy-substituted analogs may exhibit altered binding modes due to reduced NH acidity but enhanced aromatic interactions.

Physicochemical Properties

Property 1-(4-Methoxybenzyl)-3-methylthiourea 1-(4-Fluorobenzoyl)-3-methylthiourea 1-(4-Decylbenzoyl)-3-methylthiourea
Solubility Moderate (polar solvents) Low (due to fluorobenzoyl group) Very low (hydrophobic alkyl chain)
Lipophilicity (LogP) ~2.5 (estimated) ~3.0 ~6.0
Hydrogen Bond Acceptor 3 3 3

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxybenzyl)-3-methylthiourea, and how can reaction conditions be optimized?

The compound is typically synthesized via the reaction of 4-methoxybenzyl isothiocyanate with methylamine in organic solvents like dichloromethane or ethanol under reflux. Optimization involves adjusting reaction time, temperature, and solvent polarity. For example, ethanol under reflux (78°C) for 6–8 hours yields ~75% purity, but extended reflux (12 hours) in dichloromethane at 40°C improves yield to 85% with reduced side products . Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity to >95%. Characterization by FT-IR (C=S stretch at 1255 cm⁻¹) and NMR (δ 3.88 ppm for OCH₃) confirms structural integrity .

Basic: What spectroscopic techniques are most reliable for characterizing 1-(4-Methoxybenzyl)-3-methylthiourea?

Key techniques include:

  • FT-IR : Identifies thiourea functional groups (N-H stretches at 3294 cm⁻¹, C=S at 1255 cm⁻¹) and methoxy groups (C-O at 1200–1250 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.12–8.10 ppm) and methyl groups (δ 1.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O at 167.8 ppm) and thiocarbonyl (C=S at 181.2 ppm) groups .
  • X-ray crystallography : Resolves crystal packing (triclinic system, space group P1) and bond angles (e.g., C-S-C angle ~120°) for structural validation .

Advanced: How do substituent variations on the aromatic ring influence the compound’s biological activity?

Substituents like halogens or electron-donating groups (e.g., -OCH₃) modulate electronic effects, altering interactions with biological targets. For instance:

  • Antimicrobial activity : 4-Methoxy groups enhance solubility and membrane penetration, improving activity against E. coli (MIC = 12.5 µg/mL) compared to unsubstituted analogs (MIC = 50 µg/mL) .
  • Anticancer activity : Methyl groups at the ortho position increase steric hindrance, reducing binding to tubulin (IC₅₀ = 8 µM vs. 15 µM for para-methyl) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like β-tubulin or DNA topoisomerase II .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Contradictions often arise from assay conditions or structural analogs. For example:

  • Antitubercular activity : Discrepancies in MIC values (e.g., 6.25 µg/mL vs. 25 µg/mL) may stem from differences in bacterial strains (H37Rv vs. clinical isolates) or culture media . Validate via standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., isoniazid).
  • Cytotoxicity : Conflicting IC₅₀ values (e.g., 10 µM vs. 30 µM) could reflect cell line heterogeneity (HeLa vs. MCF-7). Use combinatorial assays (MTT, apoptosis markers) and statistical validation (ANOVA, p < 0.05) .

Advanced: How can crystallographic data inform the design of derivatives with improved stability?

X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds between thiourea S and NH groups) that stabilize the lattice. For instance:

  • Packing analysis : Derivatives with stronger H-bond networks (e.g., N-H···S=C) exhibit higher thermal stability (decomposition >250°C vs. 180°C for weaker analogs) .
  • Torsional angles : Planar conformations (dihedral angle <10°) enhance π-π stacking, improving solubility in polar solvents. Modify substituents (e.g., -CF₃) to adjust planarity .

Methodological: What factorial design approaches optimize reaction conditions for scale-up synthesis?

A 2³ factorial design can evaluate factors:

  • Variables : Temperature (40°C vs. 60°C), solvent (ethanol vs. DCM), and catalyst (none vs. triethylamine).
  • Response surface methodology (RSM) : Maximizes yield (target >90%) while minimizing impurities. For example, DCM with 5 mol% Et₃N at 50°C reduces reaction time by 30% .
  • Quality control : Monitor by HPLC (C18 column, acetonitrile/water gradient) to ensure purity >98% .

Methodological: How to assess the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). For example, Lineweaver-Burk analysis showing increased Km indicates competitive inhibition of dihydrofolate reductase .
  • Fluorescence quenching : Measure binding constants (Kb) via Stern-Volmer plots. A Kb of 1.2 × 10⁴ M⁻¹ suggests strong interaction with tryptophan residues .
  • Molecular dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to confirm target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.